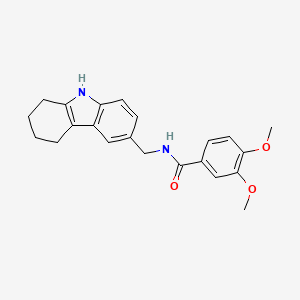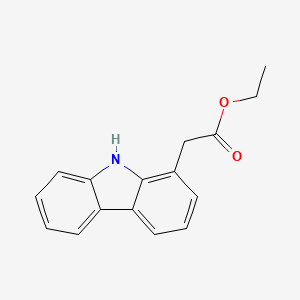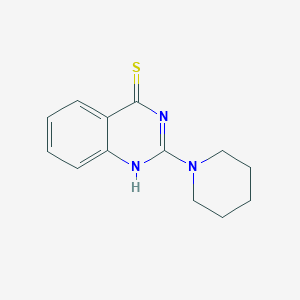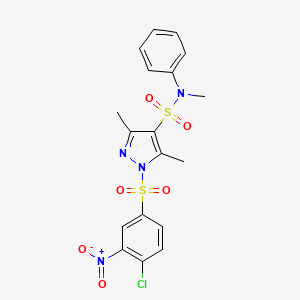
3,4-dimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While the exact synthesis process for this specific compound is not detailed in the available literature, it’s likely that it involves the coupling of a 3,4-dimethoxybenzamide moiety with a 2,3,4,9-tetrahydro-1H-carbazol-6-yl moiety. The synthesis of similar compounds often involves reactions such as the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a benzamide core structure, with two methoxy groups (-OCH3) attached to the 3rd and 4th carbon atoms of the benzene ring. Attached to the nitrogen atom of the benzamide group is a 2,3,4,9-tetrahydro-1H-carbazol-6-yl group .科学的研究の応用
Synthesis and Characterization
3,4-dimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide and its derivatives are synthesized through various chemical reactions involving condensation, hydrolysis, and cyclization steps. These compounds are characterized using techniques like IR, 1HNMR, 13C-NMR, Mass, and elemental analysis, providing insights into their molecular structure and properties (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial Evaluation
The synthesized compounds undergo biological evaluation to assess their antimicrobial properties. This involves testing their effectiveness against various microbial strains and analyzing the results to understand their potential as antimicrobial agents. Molecular docking studies are also conducted to predict the interaction between these compounds and microbial proteins, offering insights into their mechanism of action (Talupur, Satheesh, & Chandrasekhar, 2021).
Antioxidant and Antibacterial Activities
Research into the antioxidant and antibacterial activities of related compounds, such as 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides, reveals their potential in mitigating oxidative stress and combating bacterial infections. These studies involve in vitro assays to evaluate the compounds' ability to scavenge free radicals, chelate metals, and inhibit bacterial growth, highlighting their therapeutic potential (Yakan, Cakmak, Kutuk, Yenigun, & Ozen, 2020).
Electrochemical and Electrochromic Properties
Compounds with similar structural features exhibit significant electrochemical and electrochromic properties, making them suitable for applications in electronic devices. The incorporation of electron-donating methoxy groups enhances their electrochemical stability and performance, suggesting potential uses in displays, sensors, and memory devices (Hsiao, Peng, Kung, Leu, & Lee, 2015).
Drug Synthesis and Labeling
The compound and its derivatives serve as precursors in the synthesis of radiolabeled drugs for diagnostic imaging, such as positron emission tomography (PET). The use of palladium-catalyzed carbonylation reactions enables the incorporation of carbon-11 isotopes, providing a method for tracing biological processes and studying drug distribution in vivo (Takashima-Hirano, Ishii, & Suzuki, 2012).
作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable in drug research and development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s known that indole derivatives can affect a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to the various biological activities mentioned above .
Pharmacokinetics
It’s known that serum albumins play a vital role by increasing the solubility of hydrophobic drugs in the blood plasma , which could potentially impact the bioavailability of this compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have a variety of effects at the molecular and cellular level.
Action Environment
It’s known that factors such as the micro-environments of serum albumins can impart restrictions on the interactions of certain compounds . This could potentially influence the action of this compound.
特性
IUPAC Name |
3,4-dimethoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-26-20-10-8-15(12-21(20)27-2)22(25)23-13-14-7-9-19-17(11-14)16-5-3-4-6-18(16)24-19/h7-12,24H,3-6,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYAFSROTLJHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-fluoro-3-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B2864970.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2864973.png)

![N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B2864975.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2864977.png)

![Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2864979.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2864985.png)


![2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2864990.png)

